Gccshpacagnnqhic*
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Overview
Description
The compound GCCSHPACAGNNQHIC *, also known by its chemical formula C61H96N24O20S4 , is a complex peptide with significant potential in various scientific fields . This compound is known for its intricate structure and specific interactions with biological targets, making it a subject of interest in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GCCSHPACAGNNQHIC * involves multiple steps, typically starting with the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain, anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of GCCSHPACAGNNQHIC * may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
GCCSHPACAGNNQHIC: * undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms present in the peptide, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bond patterns or substituted amino acid residues, which can significantly impact the peptide’s biological activity.
Scientific Research Applications
GCCSHPACAGNNQHIC: * has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme inhibition.
Industry: The peptide can be used in the development of biosensors and diagnostic tools due to its specific binding properties.
Mechanism of Action
The mechanism of action of GCCSHPACAGNNQHIC * involves its interaction with neuronal acetylcholine receptor proteins, specifically the beta-2 chain . The peptide acts as an inhibitor, binding to the receptor and preventing the normal neurotransmitter from activating it. This inhibition can modulate neuronal signaling pathways, making it a valuable tool in neuropharmacological research.
Comparison with Similar Compounds
GCCSHPACAGNNQHIC: * is unique due to its specific sequence and structure, which confer its selective binding properties. Similar compounds include other peptides that target neuronal acetylcholine receptors, such as:
Alpha-conotoxin ViIA: A peptide that selectively inhibits the alpha3beta2 subtype of nicotinic acetylcholine receptors.
Alpha-bungarotoxin: A peptide that binds irreversibly to nicotinic acetylcholine receptors, blocking their activity.
These compounds share similar mechanisms of action but differ in their specificity and binding affinities, highlighting the unique properties of GCCSHPACAGNNQHIC *.
If you have any further questions or need more details, feel free to ask!
Properties
Molecular Formula |
C61H96N24O20S4 |
---|---|
Molecular Weight |
1613.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C61H96N24O20S4/c1-5-26(2)47(60(104)81-37(20-106)48(66)92)84-54(98)32(11-29-16-67-24-70-29)77-51(95)31(8-9-42(63)87)76-53(97)34(14-44(65)89)78-52(96)33(13-43(64)88)74-46(91)18-69-49(93)27(3)72-56(100)39(22-108)82-50(94)28(4)73-59(103)41-7-6-10-85(41)61(105)35(12-30-17-68-25-71-30)79-55(99)36(19-86)80-58(102)40(23-109)83-57(101)38(21-107)75-45(90)15-62/h16-17,24-28,31-41,47,86,106-109H,5-15,18-23,62H2,1-4H3,(H2,63,87)(H2,64,88)(H2,65,89)(H2,66,92)(H,67,70)(H,68,71)(H,69,93)(H,72,100)(H,73,103)(H,74,91)(H,75,90)(H,76,97)(H,77,95)(H,78,96)(H,79,99)(H,80,102)(H,81,104)(H,82,94)(H,83,101)(H,84,98)/t26-,27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,47-/m0/s1 |
InChI Key |
UCMCIMRDJCGRNT-KLMBZYLCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN |
Origin of Product |
United States |
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